Diallylmalonic acid
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Overview
Description
Diallylmalonic acid, also known as Diethyl diallylmalonate, is a chemical compound with the molecular formula C13H20O4 . It is used as a starting material for enantioselective synthesis of carbocyclic nucleoside analogues .
Molecular Structure Analysis
The molecular structure of Diallylmalonic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Diallylmalonic acid is 240.2955 .Physical And Chemical Properties Analysis
Diallylmalonic acid has a molecular weight of 240.3 . Its boiling point is 128-130 °C/12 mmHg (lit.) and it has a density of 0.994 g/mL at 25 °C (lit.) . The compound is sparingly soluble in water (0.72 g/L at 25°C) .Scientific Research Applications
Cyclopolymerization Studies : Beckwith, Ong, and Solomon (1975) investigated the electron spin resonance (ESR) spectra of radicals generated from diallylmalonic acid, among other compounds, revealing rapid cyclization to form product radicals containing five-membered rings (Beckwith, Ong, & Solomon, 1975).
Catalytic Applications in Zeolites : Corma, García, and Leyva (2004) demonstrated the use of diallylmalonate in cycloisomerisation to form cyclopentenes, highlighting its role in testing for hard Lewis acid sites in palladium-containing zeolites (Corma, García, & Leyva, 2004).
Metathesis Reactions with Ruthenium Catalysts : Stewart et al. (2010) compared the turnover numbers (TONs) of productive and nonproductive metathesis reactions of diethyl diallylmalonate using various ruthenium-based catalysts, exploring the effect of catalyst structure on reaction efficiency (Stewart et al., 2010).
Organic Laboratory Experiments : Schepmann and Mynderse (2010) described the use of Grubbs’s second-generation catalyst for the ring-closing metathesis of diethyl diallylmalonate in an advanced guided-inquiry experiment for organic chemistry laboratories (Schepmann & Mynderse, 2010).
Micellar Catalysis in Glycerol : Hamel et al. (2014) explored the ring-closing metathesis of diethyl diallylmalonate in glycerol under micellar conditions, highlighting its potential for safer reaction conditions and the use of renewable feedstocks (Hamel et al., 2014).
Reductive Cyclization Catalyzed by Palladium : Perch, Kisanga, and Widenhoefer (2000) studied the reaction of dimethyl diallylmalonate with water and silane catalyzed by palladium-bisoxazoline complexes, contributing to the understanding of catalytic processes involving diallylmalonate (Perch, Kisanga, & Widenhoefer, 2000).
NMR Studies in Cyclopolymerization : Tsai et al. (2004) conducted two-dimensional NMR spectroscopic studies on the copolymer of diethyl diallylmalonate with sulfur dioxide, providing insights into the structure of the resulting polymers (Tsai et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2,2-bis(prop-2-enyl)propanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-4H,1-2,5-6H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZBUJCPNVRET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286826 |
Source
|
Record name | 2,2-Di-2-propen-1-ylpropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylmalonic acid | |
CAS RN |
4372-31-0 |
Source
|
Record name | 2,2-Di-2-propen-1-ylpropanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4372-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Di-2-propen-1-ylpropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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